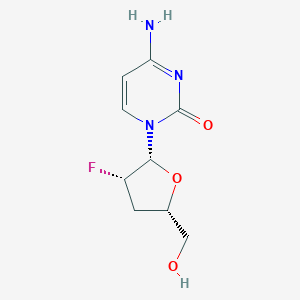
1-(2,3-Dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)cytosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,3-Dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)cytosine, also known as FTC, is a nucleoside analog that has been widely studied for its potential use in the treatment of viral infections, particularly HIV/AIDS. FTC is structurally similar to other nucleoside analogs that have been used in the treatment of viral infections, such as zidovudine and lamivudine. However, FTC has several advantages over these drugs, including increased potency and a longer half-life.
作用機序
1-(2,3-Dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)cytosine works by inhibiting the reverse transcriptase enzyme, which is essential for the replication of HIV. Specifically, 1-(2,3-Dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)cytosine is incorporated into the viral DNA chain during reverse transcription, causing premature termination of the chain and preventing further replication of the virus.
生化学的および生理学的効果
1-(2,3-Dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)cytosine has been shown to have a number of biochemical and physiological effects. In addition to its antiviral activity, 1-(2,3-Dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)cytosine has been shown to have immunomodulatory effects, including the ability to increase cytokine production and enhance T-cell function. In addition, 1-(2,3-Dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)cytosine has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of HIV-related inflammation.
実験室実験の利点と制限
One of the primary advantages of using 1-(2,3-Dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)cytosine in lab experiments is its high potency and low toxicity profile, which makes it an ideal candidate for long-term use in cell culture and animal models. However, one limitation of using 1-(2,3-Dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)cytosine in lab experiments is its high cost, which may limit its availability for some researchers.
将来の方向性
There are several future directions for research on 1-(2,3-Dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)cytosine. One area of focus is the development of new formulations of 1-(2,3-Dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)cytosine that can be administered more easily and effectively. Another area of focus is the exploration of new applications for 1-(2,3-Dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)cytosine, such as its potential use in the treatment of other viral infections or cancer. Finally, there is a need for further research on the long-term safety and efficacy of 1-(2,3-Dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)cytosine, particularly in the context of long-term treatment for HIV.
合成法
1-(2,3-Dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)cytosine can be synthesized using a variety of methods, including enzymatic and chemical synthesis. Enzymatic synthesis involves the use of enzymes to catalyze the formation of the nucleoside analog, while chemical synthesis involves the use of chemical reactions to create the molecule. One common method of chemical synthesis involves the reaction of 2,3-dideoxy-2-fluoro-D-ribose with cytosine in the presence of a Lewis acid catalyst.
科学的研究の応用
1-(2,3-Dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)cytosine has been extensively studied for its potential use in the treatment of HIV/AIDS. In clinical trials, 1-(2,3-Dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)cytosine has been shown to be highly effective at reducing viral load and increasing CD4 cell counts in patients with HIV. In addition, 1-(2,3-Dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)cytosine has been shown to have a low toxicity profile, making it a promising candidate for long-term use in the treatment of HIV.
特性
CAS番号 |
119555-47-4 |
|---|---|
製品名 |
1-(2,3-Dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)cytosine |
分子式 |
C9H12FN3O3 |
分子量 |
229.21 g/mol |
IUPAC名 |
4-amino-1-[(2R,3S,5S)-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H12FN3O3/c10-6-3-5(4-14)16-8(6)13-2-1-7(11)12-9(13)15/h1-2,5-6,8,14H,3-4H2,(H2,11,12,15)/t5-,6-,8+/m0/s1 |
InChIキー |
LTDCCBLBAQXNKP-VMHSAVOQSA-N |
異性体SMILES |
C1[C@H](O[C@H]([C@H]1F)N2C=CC(=NC2=O)N)CO |
SMILES |
C1C(OC(C1F)N2C=CC(=NC2=O)N)CO |
正規SMILES |
C1C(OC(C1F)N2C=CC(=NC2=O)N)CO |
同義語 |
1-(2,3-dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)cytosine 1-(2,3-dideoxy-2-fluoropentofuranosyl)cytosine 2'-F-dd-ara-C 2'-fluoro-2',3'-dideoxyarabinosylcytosine 2,3-DDFPC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



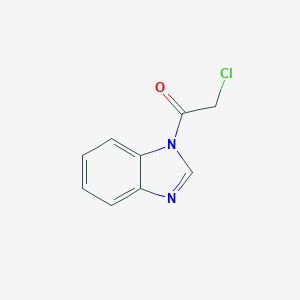
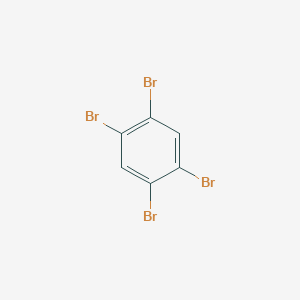
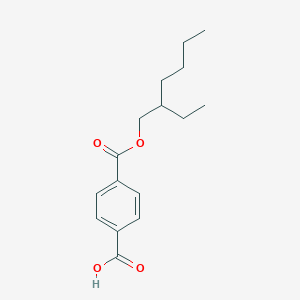
![3,5-Methanopentaleno[1,2-b]oxirene, octahydro-1b-methyl-, (1-alpha-,1b-bta-,3-alpha-,4a-bta-,5-alp](/img/structure/B48380.png)
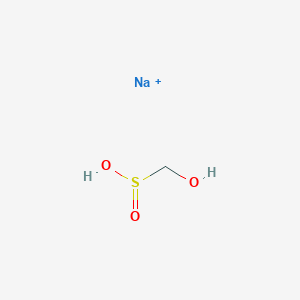
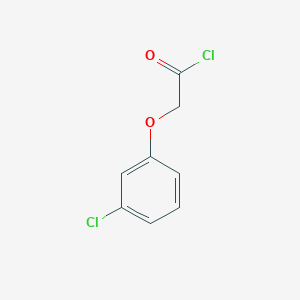
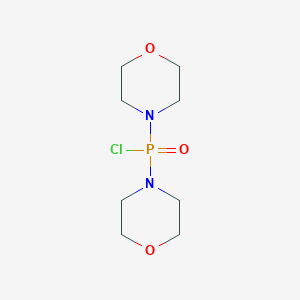

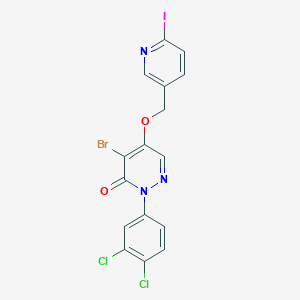
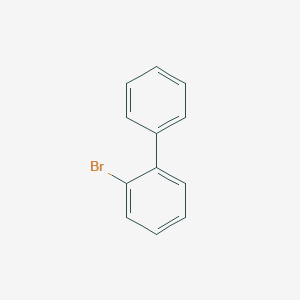
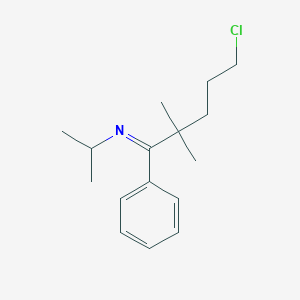
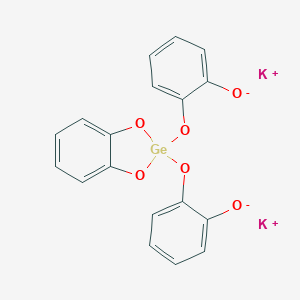
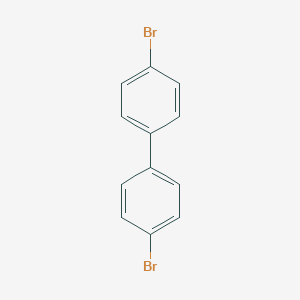
![1-[2-(2-Hydroxyethoxy)ethoxy]-3-benzyloxy-2-propanol](/img/structure/B48408.png)